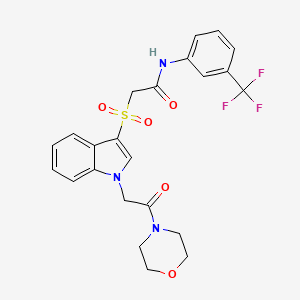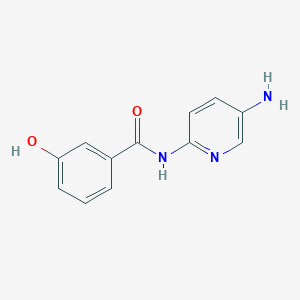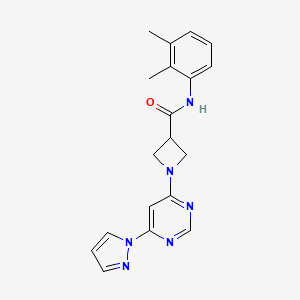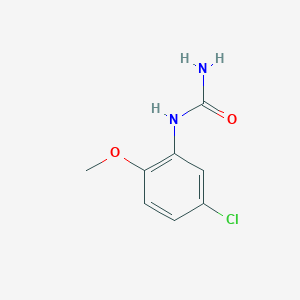
(5-Chloro-2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chloro-2-methoxyphenyl)urea” is an organic compound with the molecular formula C8H9ClN2O2 . It belongs to the class of organic compounds known as N-acyl-phenylureas, which are characterized by a phenyl group linked to one nitrogen atom of a urea group .
Molecular Structure Analysis
The molecular weight of “(5-Chloro-2-methoxyphenyl)urea” is approximately 200.622 Da . While specific structural details are not available, related compounds have been analyzed using X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Free Radical Scavenger in Myocardial Infarction
(5-Chloro-2-methoxyphenyl)urea and related compounds have been investigated for their potential as free radical scavengers in myocardial infarction (MI). One study evaluated 1‐(3‐tert‐butyl‐2‐hydroxy‐ 5‐methoxyphenyl)‐3‐(3‐pyridylmethyl)urea hydrochloride, which showed promising results in reducing MI size in an in vivo rabbit model (Yamashita et al., 2000). Another study focused on the role of protein kinase C, KATP channels, and DNA fragmentation in the infarct size-reducing effects of a similar compound (Hashimoto et al., 2001).
Herbicide Activity
Some derivatives of (5-Chloro-2-methoxyphenyl)urea have been tested as herbicides. Metoxuron, a variant, was studied for its effects on wheat and subsequent crops, indicating its potential in agricultural applications (Bhan et al., 1976). Additionally, the study of the degradation of chlorbromuron and related compounds by the fungus Rhizoctonia solani highlighted the environmental impact of such herbicides (Weinberger & Bollag, 1972).
Photodegradation and Hydrolysis in Water
Investigations into the photodegradation and hydrolysis of substituted urea pesticides, including some variants of (5-Chloro-2-methoxyphenyl)urea, have been conducted to understand their behavior in aquatic environments. This research is crucial for assessing the environmental impact of these chemicals (Gatidou & Iatrou, 2011).
In Vitro Studies for Anti-Cancer Potential
Certain derivatives of (5-Chloro-2-methoxyphenyl)urea have been identified as inhibitors in cancer research. For instance, 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas were found to be potent and selective inhibitors of Chk1 kinase, indicating potential therapeutic applications in cancer treatment (Wang et al., 2005).
Agricultural Growth Regulation
N-nitro-N-(2,4,6 trichlorophenyl)-N′-2-methoxyphenyl Urea has shown dual activities as a plant growth regulator and a herbicide, demonstrating its utility in agricultural science (Qiao, 2002).
Nonlinear Optical Parameters Study
The study of nonlinear optical parameters of bis-chalcone derivatives, including those with (5-Chloro-2-methoxyphenyl)urea, has contributed to the understanding of materials science, particularly in the field of photonics and optoelectronics (Shettigar et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVILVJYWBWPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)
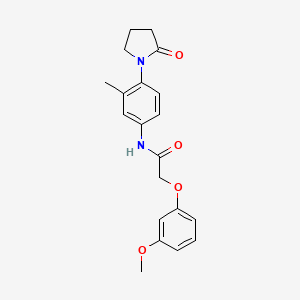
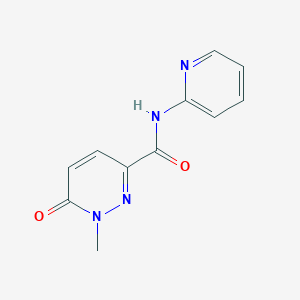
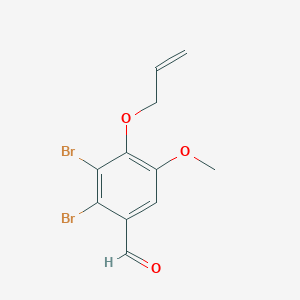
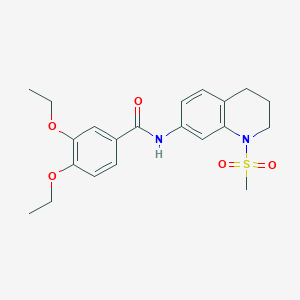


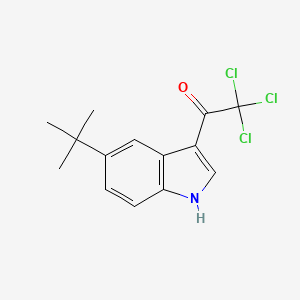
![Tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2722786.png)
